molecular formula C6H7NO3 B8351886 6-Amino-benzene-1,2,4-triol CAS No. 1020719-19-0

6-Amino-benzene-1,2,4-triol

Cat. No. B8351886
Key on ui cas rn: 1020719-19-0
M. Wt: 141.12 g/mol
InChI Key: NJEFJNNVVQVGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521222B2

Procedure details

Biosynthesis of the 2-amino-6-hydroxy-benzoquinone component of the compound of Formula II, requires components derived from the aminoshikimate pathway. FIG. 14b depicts the series of enzymatic reactions involved in the biosynthesis of this constituent. ORF 21 (ALDB) (SEQ ID NO: 42) resembles aldolases involved in the generation of precursors of D-erythrose-4-phosphate which is part of the aminoshikimate pathway used for the generation of 2-amino-6-hydroxy-[1,4]-benzoquinone. ORF 33 (DAHP) (SEQ ID NO: 67) catalyzes the initial step in the aminoshikimate pathway that corresponds to the formation of 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (amino DAHP) from phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E-4Ph). Subsequent reactions leading to 3-amino-5-hydroxy-benzoic acid are catalyzed by enzymes provided by primary metabolism biosynthetic pathways present in Micromonospora sp. strain 046-ECO11. ORF 25 (HOXV) (SEQ ID NO: 50) hydroxylates 3-amino-5-hydroxy-benzoic acid at position 2, generating 3-amino-2,5-dihydroxy-benzoic acid. This intermediate is further modified by ORF 32 (HOYH) (SEQ ID NO: 65) that catalyzes a decarboxylative oxidation reaction yielding 6-amino-benzene-1,2,4-triol. A final oxidation reaction is performed by ORF 16 (OXDS) (SEQ ID NO: 32) yielding 2-amino-6-hydroxy-[1,4]-benzoquinone (FIG. 14b).
Quantity
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reactant
Reaction Step One
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Reaction Step Six
[Compound]
Name
HOYH
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Type
reactant
Reaction Step Seven
[Compound]
Name
Formula II
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Reaction Step Thirteen
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Reaction Step Fourteen
Name
3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate
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reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:10])[C:4]([OH:9])=[CH:5][C:6](=[O:8])[CH:7]=1.C1C(C(O)=O)=C[C@@H](O)[C@@H](O)[C@@H]1N.P(OC[C@@H](O)[C@@H](O)C=O)(O)(O)=O.C(C(C(O)=O)=O)[C@@H](O)[C@H](O)[C@H](O)COP(O)(O)=O.P(OC[C@@H](O)[C@@H](O)[C@H](N)CC(=O)C(O)=O)(O)(O)=O.C=C(OP(O)(O)=O)C(O)=O.NC1C=C(C=C(O)C=1)C(O)=O.NC1C(O)=C(C=C(O)C=1)C(O)=O>>[NH2:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:9])[C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
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Type
reactant
Smiles
NC=1C(C(=CC(C1)=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C(=O)O)OP(=O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC[C@H]([C@H](C=O)O)O
Step Four
Name
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reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)O
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Smiles
NC=1C=C(C(=O)O)C=C(C1)O
Step Six
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Smiles
NC=1C(=C(C(=O)O)C=C(C1)O)O
Step Seven
Name
HOYH
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reactant
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Name
Formula II
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0 (± 1) mol
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reactant
Smiles
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reactant
Smiles
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N
Step Ten
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Smiles
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C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N
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Smiles
NC=1C(C(=CC(C1)=O)O)=O
Step Thirteen
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Smiles
C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)C(=O)C(=O)O
Step Fourteen
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C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)N
Step Fifteen
Name
3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)OC[C@H]([C@H]([C@@H](CC(C(=O)O)=O)N)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided by primary metabolism biosynthetic pathways present in Micromonospora sp
CUSTOM
Type
CUSTOM
Details
65) that catalyzes a decarboxylative oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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